Cas no 2199141-40-5 ((1R)-3,3-Difluorocyclohexanamine;hydrochloride)
(1R)-3,3-Difluorocyclohexanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (1R)-3,3-difluorocyclohexanamine;hydrochloride
- (1R)-3,3-Difluorocyclohexan-1-amine HCl
- (R)-3,3-Difluoro-cyclohexylamine hydrochloride
- (R)-3,3-Difluorocyclohexan-1-amine hydrochloride
- (1R)-3,3-difluorocyclohexanamine
- (R)-3,3-Difluorocyclohexanamine hydrochloride
- (1R)-3,3-Difluorocyclohexanamine;hydrochloride
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- MDL: MFCD32174120
- Inchi: 1S/C6H11F2N.ClH/c7-6(8)3-1-2-5(9)4-6;/h5H,1-4,9H2;1H/t5-;/m1./s1
- InChI Key: CYAZLMHIPJPQQF-NUBCRITNSA-N
- SMILES: Cl.FC1(CCC[C@H](C1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 103
- Topological Polar Surface Area: 26
(1R)-3,3-Difluorocyclohexanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D656063-100mg |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 97% | 100mg |
$270 | 2024-07-21 | |
| eNovation Chemicals LLC | D656063-250MG |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 97% | 250mg |
$435 | 2024-07-21 | |
| eNovation Chemicals LLC | D656063-500MG |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 97% | 500mg |
$725 | 2024-07-21 | |
| eNovation Chemicals LLC | D656063-1G |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 97% | 1g |
$1090 | 2024-07-21 | |
| eNovation Chemicals LLC | D656063-5G |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 97% | 5g |
$3275 | 2024-07-21 | |
| Chemenu | CM436042-100mg |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 95%+ | 100mg |
$264 | 2023-02-02 | |
| Chemenu | CM436042-250mg |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 95%+ | 250mg |
$422 | 2023-02-02 | |
| Chemenu | CM436042-500mg |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 95%+ | 500mg |
$704 | 2023-02-02 | |
| Chemenu | CM436042-1g |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 95%+ | 1g |
$1056 | 2023-02-02 | |
| Chemenu | CM436042-5g |
(1R)-3,3-difluorocyclohexanamine;hydrochloride |
2199141-40-5 | 95%+ | 5g |
$3168 | 2023-02-02 |
(1R)-3,3-Difluorocyclohexanamine;hydrochloride Suppliers
(1R)-3,3-Difluorocyclohexanamine;hydrochloride Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on (1R)-3,3-Difluorocyclohexanamine;hydrochloride
Introduction to (1R)-3,3-Difluorocyclohexanamine;hydrochloride (CAS No. 2199141-40-5)
(1R)-3,3-Difluorocyclohexanamine;hydrochloride (CAS No. 2199141-40-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclohexane ring with two fluorine atoms and an amine group, all of which contribute to its potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it a valuable candidate for various drug development processes.
The chiral nature of (1R)-3,3-Difluorocyclohexanamine;hydrochloride is particularly noteworthy. Chirality plays a crucial role in the biological activity and pharmacokinetics of many drugs. The (1R) configuration specifically refers to the spatial arrangement of the atoms around the chiral center, which can significantly influence how the molecule interacts with biological targets. This property makes (1R)-3,3-Difluorocyclohexanamine;hydrochloride an attractive candidate for developing enantiomerically pure drugs, which can offer improved efficacy and reduced side effects compared to their racemic counterparts.
Recent studies have explored the potential applications of (1R)-3,3-Difluorocyclohexanamine;hydrochloride in various therapeutic areas. One notable area of research is its use as a precursor in the synthesis of novel analgesics. The presence of fluorine atoms in the molecule can enhance its lipophilicity and metabolic stability, which are desirable properties for drugs targeting pain management. Additionally, the amine group can be modified to create derivatives with enhanced binding affinities to specific receptors, such as opioid receptors.
In another line of research, (1R)-3,3-Difluorocyclohexanamine;hydrochloride has been investigated for its potential as an intermediate in the synthesis of antiviral agents. The unique structural features of this compound allow it to serve as a building block for creating molecules with specific antiviral activities. For instance, modifications to the cyclohexane ring or the amine group can result in compounds that inhibit viral replication or interfere with viral entry into host cells.
The synthesis of (1R)-3,3-Difluorocyclohexanamine;hydrochloride has been optimized through various synthetic routes to ensure high yields and purity. One common approach involves the asymmetric synthesis of the cyclohexane ring followed by selective fluorination and amination steps. These synthetic methods are designed to minimize side reactions and ensure that the desired (1R) enantiomer is produced with high enantiomeric excess (ee). The hydrochloride salt form is then generated through a controlled acidification process to enhance the compound's solubility and stability.
In terms of safety and handling, (1R)-3,3-Difluorocyclohexanamine;hydrochloride should be managed according to standard laboratory practices for handling organic compounds. Proper personal protective equipment (PPE) should be worn during handling to prevent skin contact or inhalation. Additionally, storage conditions should be controlled to maintain the compound's stability and prevent degradation.
The future prospects for (1R)-3,3-Difluorocyclohexanamine;hydrochloride are promising. Ongoing research continues to explore its potential applications in drug discovery and development. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, leading to new insights and advancements in medicinal chemistry. As more data becomes available from preclinical and clinical studies, it is likely that this compound will play an increasingly important role in addressing unmet medical needs.
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